Cas no 888939-48-8 (Isoindoline-1,3-dione Alanyl Glutamine)

Isoindoline-1,3-dione Alanyl Glutamine 化学的及び物理的性質

名前と識別子

-

- Phthalyl-L-propionyl-L-glutamine

- Phthaloyl-L- alanyl-L-glutamine

- Phthaloyl alanylglutamine

- Phthalyl - l-propionyl - L - glutamine

- Alanyl Glutamine Impurity 6

- Alanyl Glutamine Impurity 16

- L-Glutamine, N2-[(2S)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-

- Isoindoline-1,3-dione Alanyl Glutamine

- Glutamine Impurity 8

- N2-[(2S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-L-glutamine (ACI)

- 888939-48-8

- (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid

- (2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid

- (2S)-4-carbamoyl-2-[(2S)-2-(1,3-dioxoisoindol-2-yl)propanamido]butanoic acid

- BS-48807

- F71355

-

- インチ: 1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25)/t8-,11-/m0/s1

- InChIKey: FJSAIZIREWPYHK-KWQFWETISA-N

- ほほえんだ: [C@H](N1C(=O)C2C=CC=CC=2C1=O)(C)C(=O)N[C@H](C(=O)O)CCC(=O)N

計算された属性

- せいみつぶんしりょう: 347.11173527g/mol

- どういたいしつりょう: 347.11173527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 581

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 147Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

Isoindoline-1,3-dione Alanyl Glutamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01XDM0-25g |

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid |

888939-48-8 | 98% | 25g |

$20.00 | 2025-02-13 | |

| TRC | A512370-5g |

Isoindoline-1,3-dione Alanyl Glutamine |

888939-48-8 | 5g |

$ 98.00 | 2023-04-19 | ||

| Aaron | AR01XDM0-5g |

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid |

888939-48-8 | 98% | 5g |

$7.00 | 2025-02-13 | |

| 1PlusChem | 1P01XDDO-25g |

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid |

888939-48-8 | 98+% | 25g |

$16.00 | 2024-04-20 | |

| Ambeed | A1496417-5g |

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid |

888939-48-8 | 98% | 5g |

$6.0 | 2025-03-03 | |

| TRC | A512370-1g |

Isoindoline-1,3-dione Alanyl Glutamine |

888939-48-8 | 1g |

$ 87.00 | 2023-04-19 | ||

| TRC | A512370-10g |

Isoindoline-1,3-dione Alanyl Glutamine |

888939-48-8 | 10g |

$ 115.00 | 2023-04-19 | ||

| TRC | A512370-10mg |

Isoindoline-1,3-dione Alanyl Glutamine |

888939-48-8 | 10mg |

$ 1240.00 | 2022-06-08 | ||

| TRC | A512370-1mg |

Isoindoline-1,3-dione Alanyl Glutamine |

888939-48-8 | 1mg |

$ 155.00 | 2022-06-08 | ||

| Aaron | AR01XDM0-100g |

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid |

888939-48-8 | 98% | 100g |

$65.00 | 2025-02-13 |

Isoindoline-1,3-dione Alanyl Glutamine 関連文献

-

1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

Isoindoline-1,3-dione Alanyl Glutamineに関する追加情報

Exploring Isoindoline-1,3-dione Alanyl Glutamine (CAS No. 888939-48-8): Properties, Applications, and Market Insights

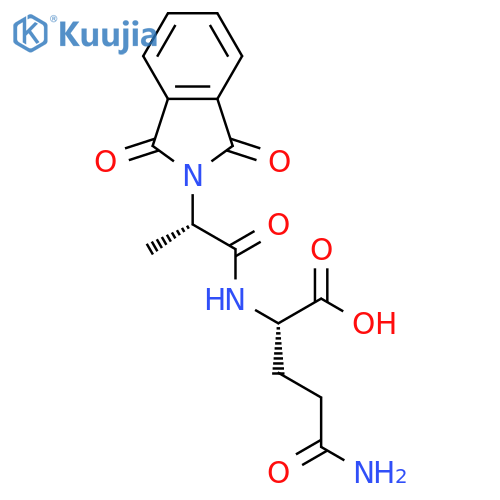

In the realm of specialized peptide derivatives, Isoindoline-1,3-dione Alanyl Glutamine (CAS No. 888939-48-8) stands out as a compound of significant scientific and commercial interest. This unique molecule combines the structural features of isoindoline-1,3-dione with the bioactive dipeptide alanyl glutamine, creating a hybrid compound with potential applications in pharmaceutical research, nutraceuticals, and biochemical studies. The growing demand for modified peptides and functionalized heterocycles in drug discovery has brought this compound into focus among researchers and industry professionals.

The molecular structure of Isoindoline-1,3-dione Alanyl Glutamine features the characteristic phthalimide moiety from isoindoline-1,3-dione conjugated with the alanyl-glutamine dipeptide. This combination offers interesting physicochemical properties, including improved stability compared to native peptides and enhanced bioavailability characteristics. Recent studies suggest that such peptide-heterocycle conjugates may demonstrate superior membrane permeability, making them valuable candidates for drug delivery systems and bioactive molecule design.

From a biochemical perspective, the presence of both alanyl and glutamine residues in this compound suggests potential interactions with biological systems. Glutamine, as one of the most abundant amino acids in the body, plays crucial roles in nitrogen transport, immune function, and gut health. The conjugation with isoindoline-1,3-dione may modify these biological properties, opening new possibilities for targeted therapeutic applications. Researchers are particularly interested in how this modification affects the compound's metabolic stability and receptor binding affinity.

The synthesis of Isoindoline-1,3-dione Alanyl Glutamine typically involves solid-phase peptide synthesis techniques combined with heterocyclic chemistry approaches. The process requires careful protection of functional groups and precise coupling reactions to ensure high purity of the final product. Current optimization efforts focus on improving yield efficiency and developing more sustainable synthetic routes, reflecting the growing emphasis on green chemistry in pharmaceutical manufacturing.

In pharmaceutical applications, this compound has attracted attention for its potential as a prodrug or bioconjugate. The phthalimide group may serve as a protective moiety that can be cleaved under specific physiological conditions, releasing the active peptide component. This property makes Isoindoline-1,3-dione Alanyl Glutamine particularly interesting for controlled release formulations and target-specific delivery systems. Some researchers are exploring its use in nutrient supplementation strategies, especially in clinical nutrition where glutamine supplementation shows therapeutic benefits.

The market for specialized peptide derivatives like Isoindoline-1,3-dione Alanyl Glutamine is experiencing steady growth, driven by increasing investment in peptide therapeutics and bioconjugate drugs. Industry analysts note particular demand from contract research organizations and academic institutions engaged in drug discovery programs. The compound's unique structural features make it valuable for structure-activity relationship studies and as a building block for more complex pharmacologically active molecules.

Quality control of Isoindoline-1,3-dione Alanyl Glutamine presents specific analytical challenges due to its hybrid nature. Standard characterization techniques include HPLC purity analysis, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification. Advanced analytical methods such as circular dichroism may be employed to study the compound's conformational properties in solution, which can be crucial for understanding its biological activity.

From a regulatory perspective, Isoindoline-1,3-dione Alanyl Glutamine falls into the category of research chemicals when used for non-therapeutic purposes. Manufacturers and suppliers must comply with appropriate chemical safety standards and provide comprehensive material safety data. The compound's handling requires standard laboratory precautions, and proper storage conditions are essential to maintain its stability over time.

Recent scientific literature highlights several emerging applications for Isoindoline-1,3-dione Alanyl Glutamine and related compounds. These include potential uses in metabolic disorder research, immunomodulation studies, and as molecular tools in biochemical assays. The compound's dual nature as both a heterocycle and peptide makes it particularly versatile for medicinal chemistry applications where researchers seek to combine the benefits of both structural classes.

Looking ahead, the development of Isoindoline-1,3-dione Alanyl Glutamine derivatives represents an active area of research. Scientists are exploring various structural modifications to enhance specific properties such as solubility, stability, or target affinity. The growing understanding of peptide-drug conjugates and their therapeutic potential suggests that compounds like this will continue to play important roles in advancing biopharmaceutical innovation.

For researchers and industry professionals seeking detailed technical information about Isoindoline-1,3-dione Alanyl Glutamine (CAS No. 888939-48-8), it's essential to consult peer-reviewed publications, patent literature, and reliable chemical databases. The compound's unique characteristics and potential applications make it a subject worth following as new research emerges in the fields of peptide science and medicinal chemistry.

888939-48-8 (Isoindoline-1,3-dione Alanyl Glutamine) 関連製品

- 1323535-82-5(1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methyl-1,3-thiazol-2-yl)methylpiperazine hydrochloride)

- 1049443-16-4(2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide)

- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)

- 2138532-49-5(4-ethyl-N-methyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

- 1060307-17-6(N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide)

- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)

- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)

- 2137720-58-0(3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 1038279-20-7((2-chlorophenyl)methyl3-(methylsulfanyl)propylamine)